molecular formula C9H12ClNO3 B2387898 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride CAS No. 1403775-19-8

2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B2387898
CAS No.: 1403775-19-8
M. Wt: 217.65
InChI Key: DQSACLYOIBPCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-methoxyphenyl)acetic acid is a derivative of glycine . It has a molecular weight of 181.19 and a linear formula of C9H11NO3 . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-(2-methoxyphenyl)acetic acid is represented by the linear formula C9H11NO3 . The compound has a molecular weight of 181.19 .


Physical and Chemical Properties Analysis

2-Amino-2-(2-methoxyphenyl)acetic acid is a solid substance . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound has a molecular weight of 181.19 and a linear formula of C9H11NO3 .

Scientific Research Applications

Metabolite Analysis and Clinical Implications

Research has identified various metabolites related to 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride and their clinical implications. For instance, studies on cerebrospinal fluid values for monoamine metabolites, including compounds structurally similar to this compound, have explored their roles in neurological disorders such as Rett syndrome, indicating the potential for exploring neurological pathways and treatments (Perry, Dunn, Ho, & Crichton, 1988). Additionally, the metabolism of acetaminophen, highlighting the separation and analysis of metabolites, underscores the importance of understanding metabolic pathways for therapeutic applications (Mrochek, Katz, Christie, & Dinsmore, 1974).

Neurotransmitter Metabolism and Mental Health

Studies have also delved into the relationship between secretion of monoamine metabolites in urine and psychiatric morbidity, suggesting that alterations in the metabolism of compounds related to this compound could have implications for mental health (Wiesel, Fyrö, Nybäck, Sedvall, & Wode-Helgodt, 1982). This line of research points to the potential for developing biomarkers for psychiatric conditions.

Toxicology and Environmental Health

The toxicological analysis and monitoring of environmental exposures to compounds similar to this compound have been a focus of research, aiming to understand the health implications of exposure and the mechanisms of toxicity. For example, studies on the biomonitoring of 2-(2-alkoxyethoxy)ethanols and their acetic acids have provided insights into occupational health and safety (Laitinen & Pulkkinen, 2005).

Screening and Diagnostic Tools

Research has explored the potential of measuring urinary excretion of compounds related to this compound as a screening tool for diseases, offering a non-invasive method for early detection of clinical conditions, such as small-bowel disease (Chalmers, Valman, & Liberman, 1979).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Properties

IUPAC Name

2-amino-2-(2-methoxyphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-7-5-3-2-4-6(7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBZFMACMXQMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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